molecular formula C30H24F12N6P2Ru B1339250 Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) CAS No. 60804-74-2

Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate)

Cat. No.: B1339250
CAS No.: 60804-74-2
M. Wt: 859.5 g/mol
InChI Key: KLDYQWXVZLHTKT-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

The systematic nomenclature of tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) follows established International Union of Pure and Applied Chemistry conventions for coordination compounds, explicitly defining both the cationic complex and its associated counterions. The compound is registered under the Chemical Abstracts Service number 60804-74-2, providing a unique identifier that facilitates precise chemical communication across scientific literature and commercial applications. Alternative nomenclature variations include "tris(2,2'-bipyridine)ruthenium(II) hexafluorophosphate" and "ruthenium-tris(2,2'-bipyridyl) dihexafluorophosphate," reflecting different approaches to describing the same molecular entity. The European Community number 694-406-0 serves as an additional regulatory identifier for commercial and research purposes. The compound's identity encompasses both the organometallic cation containing ruthenium(II) and three 2,2'-bipyridine ligands, as well as two hexafluorophosphate anions that maintain overall charge neutrality.

The molecular designation reflects the octahedral coordination geometry around the central ruthenium(II) ion, where each 2,2'-bipyridine ligand functions as a bidentate chelating agent. This coordination arrangement creates a cationic complex with a +2 formal charge, balanced by two hexafluorophosphate anions each carrying a -1 charge. The systematic name precisely indicates the stoichiometry and coordination environment, distinguishing this compound from related ruthenium complexes with different ligand arrangements or counterions. MDL number MFCD11042502 provides additional database identification for research and commercial tracking purposes. The nomenclature system ensures unambiguous identification of this specific coordination complex among the vast array of possible ruthenium-containing compounds.

Historical Development and Discovery

The historical development of tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) traces its origins to the broader discovery and characterization of ruthenium coordination complexes in the early-to-mid 20th century. The element ruthenium itself was discovered in 1844 by Karl Ernst Claus, a Russian scientist of Baltic German descent, who isolated it from platinum residues while working at Kazan University. Claus named the element in honor of Russia, using the Latin word "Ruthenia," thereby establishing a precedent for naming elements after countries. The foundation for bipyridine coordination chemistry was established even earlier, with Fritz Blau's discovery of 2,2'-bipyridine in 1888 through the dry distillation of copper(II) pyridine-2-carboxylate.

The specific development of ruthenium bipyridine complexes emerged during the golden age of coordination chemistry in the 1930s, with the first mention of ruthenium bipyridine complexes appearing in a published lecture from Morgan in 1935. The breakthrough synthesis of the tris(2,2'-bipyridine)ruthenium(II) cation was first reported by Burstall in 1936, who described the reaction of ruthenium trichloride with 2,2'-bipyridine according to established synthetic protocols. Burstall's work demonstrated that the complex ion exhibited significantly greater stability compared to iron(II) and nickel(II) analogues, noting remarkable kinetic stability with no racemization observed in aqueous solution even upon boiling. The resolution of the complex into its enantiomeric forms using d-tartrate further demonstrated the sophisticated understanding of stereochemistry that characterized this early research.

The subsequent development of hexafluorophosphate salts represented an advancement in counterion selection, as the hexafluorophosphate anion offered enhanced stability and crystallization properties compared to the original chloride salts. This evolution reflected the growing sophistication in coordination chemistry techniques and the recognition that counterion selection significantly influences the physical and chemical properties of coordination complexes. The historical progression from initial discovery to modern synthesis methods illustrates the cumulative nature of scientific advancement in coordination chemistry. The development timeline spans nearly a century of research, from the fundamental discovery of ruthenium to the refined synthesis and characterization of specific coordination complexes with tailored properties.

Significance in Coordination Chemistry

Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) occupies a central position in coordination chemistry due to its distinctive structural characteristics and electronic properties that exemplify fundamental principles of metal-ligand bonding. The complex demonstrates classical octahedral coordination geometry around a low-spin d6 ruthenium(II) center, with three bidentate 2,2'-bipyridine ligands creating a thermodynamically stable arrangement. The ruthenium-nitrogen bond distances of approximately 2.053(2) angstroms represent shorter bonds compared to ruthenium(III) analogues, reflecting the electronic configuration and oxidation state effects on metal-ligand interactions. The complex exhibits D3 symmetry in its ground state, making it chiral and allowing for resolution into distinct enantiomeric forms that have provided insights into stereochemical principles in coordination compounds.

The significance of this compound extends to its role as a model system for understanding metal-to-ligand charge transfer processes, which are fundamental to photochemistry and photophysics applications. The distinctive optical properties arise from metal-to-ligand charge transfer transitions that occur around 450 nanometers, creating the characteristic red-orange coloration that distinguishes this complex. In its lowest-lying triplet excited state, the molecular symmetry decreases to C2 as the excited electron localizes primarily on a single bipyridyl ligand, demonstrating the dynamic nature of electronic states in coordination complexes. This behavior has made the compound invaluable for studying electron transfer mechanisms and excited-state chemistry.

The compound's exceptional kinetic stability, particularly its resistance to ligand substitution reactions, has established it as a benchmark for understanding substitution mechanisms in low-spin d6 complexes. The resistance to racemization even under harsh conditions demonstrates the strength of the metal-ligand bonds and the favorable chelate effect provided by the bidentate bipyridine ligands. Research applications have expanded to include photocatalysis, where the compound serves as a photosensitizer, and electrochemistry, where it functions as a model for reversible electron transfer processes. The systematic study of this complex has provided fundamental insights into ligand field theory, electron transfer kinetics, and the relationship between molecular structure and photophysical properties that continue to influence contemporary coordination chemistry research.

Molecular Formula and Weight

The molecular formula of tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) is precisely defined as C30H24F12N6P2Ru, representing the complete stoichiometric composition of this coordination complex. The molecular weight is calculated as 859.55 grams per mole, a value that reflects the substantial contribution of the ruthenium center, the three bipyridine ligands, and the two hexafluorophosphate counterions. This molecular weight places the compound in the category of moderately large coordination complexes, with the ruthenium contributing approximately 11.8% of the total molecular mass. The carbon content of 30 atoms derives exclusively from the three 2,2'-bipyridine ligands, each contributing 10 carbon atoms to the overall molecular structure.

The hydrogen count of 24 atoms corresponds to the aromatic hydrogen atoms present on the bipyridine rings, with each bipyridine ligand contributing 8 hydrogen atoms. The fluorine content of 12 atoms originates entirely from the two hexafluorophosphate anions, with each anion contributing 6 fluorine atoms in an octahedral arrangement around the phosphorus centers. The nitrogen content of 6 atoms reflects the coordination environment, with each bipyridine ligand providing 2 nitrogen atoms that serve as donor atoms for coordination to the ruthenium center. The phosphorus content of 2 atoms corresponds to the two hexafluorophosphate counterions required to balance the +2 charge of the cationic ruthenium complex.

Element Number of Atoms Contribution to Molecular Weight (g/mol) Percentage by Mass
Ruthenium 1 101.07 11.76%
Carbon 30 360.30 41.93%
Hydrogen 24 24.19 2.81%
Fluorine 12 227.88 26.52%
Nitrogen 6 84.07 9.78%
Phosphorus 2 61.94 7.21%
Total 75 859.55 100.00%

The molecular composition reflects the balanced stoichiometry required for a neutral coordination complex, with the +2 oxidation state of ruthenium and the +2 charge of the tris(bipyridine) cation exactly balanced by the two -1 charges of the hexafluorophosphate anions. The significant fluorine content contributes to the compound's unique properties, including its crystallization behavior and solubility characteristics. These precise molecular parameters are essential for accurate synthetic calculations, analytical characterization, and applications research involving this coordination complex.

Chemical Representation and Structural Formula

The chemical representation of tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) encompasses both its ionic components and the detailed structural arrangement of atoms within the coordination complex. The ionic formulation can be represented as [Ru(C10H8N2)3]2+·2[PF6]-, clearly delineating the cationic coordination complex from its hexafluorophosphate counterions. The simplified structural formula emphasizes the coordination of three 2,2'-bipyridine ligands to a central ruthenium(II) ion, with each bipyridine functioning as a bidentate chelating ligand through its two nitrogen donor atoms. The SMILES notation provides a linear representation: c1ccnc(c1)c2ccccn2.c1ccnc(c1)c2ccccn2.c1ccnc(c1)c2ccccn2.FP-(F)(F)(F)F.FP-(F)(F)(F)F.[Ru+2], capturing the connectivity and charge distribution within the molecule.

The three-dimensional structural arrangement reveals an octahedral coordination geometry around the ruthenium center, with the six nitrogen atoms from the three bipyridine ligands occupying the vertices of a regular octahedron. Each bipyridine ligand spans two adjacent coordination sites, creating chelate rings that enhance the thermodynamic stability of the complex through the chelate effect. The bite angle of the bipyridine ligands, approximately 81 degrees, represents a slight distortion from the ideal 90-degree angles of perfect octahedral geometry. The InChI representation (KLDYQWXVZLHTKT-UHFFFAOYSA-N) provides a standardized computational identifier that encodes the complete structural information.

The hexafluorophosphate anions adopt octahedral geometry around their phosphorus centers, with the six fluorine atoms arranged symmetrically to minimize steric interactions. Crystal structure determinations have revealed that the ruthenium-nitrogen bond lengths average 2.053(2) angstroms, shorter than corresponding bonds in ruthenium(III) complexes due to the increased electron density on the metal center. The overall molecular structure exhibits D3 symmetry, making the complex chiral with distinct lambda and delta enantiomeric forms. The structural formula representation must account for this three-dimensional arrangement, particularly when considering the stereochemical aspects of the coordination complex.

Structural Parameter Value Units
Ruthenium-Nitrogen Bond Length 2.053(2) Angstroms
Bipyridine Bite Angle ~81 Degrees
Molecular Symmetry D3 Point Group
Coordination Number 6 -
Oxidation State (Ruthenium) +2 -
Overall Charge (Cation) +2 -
Number of Chelate Rings 3 -

Properties

IUPAC Name

2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C10H8N2.2F6P.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h3*1-8H;;;/q;;;2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDYQWXVZLHTKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24F12N6P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

859.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60804-74-2
Record name Tris(2,2'-bipyridine)ruthenium(II) Bis(hexafluorophosphate)
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Preparation Methods

Steps:

  • Formation of Ruthenium Blue Solution :

    • Dissolve hydrated ruthenium trichloride salt in a mixture of ethanol and water.
    • Reflux under inert argon until a blue solution forms, typically within 4 hours.
  • Ligand Coordination :

    • Add 2,2'-bipyridine to the ruthenium solution under reflux for an additional 30 minutes. This results in a dark red solution.
  • Precipitation of the Complex :

    • Cool the solution to room temperature and add ammonium hexafluorophosphate dissolved in distilled water.
    • A brown-red precipitate forms immediately, which is filtered and dried using a freeze dryer.

Key Parameters :

  • Solvent: Ethanol and water mixture.
  • Reaction Atmosphere: Argon (inert conditions).
  • Temperature: Reflux (~78°C for ethanol).
  • Yield: High purity (>95%) confirmed by spectroscopic analysis (UV-Vis, NMR).

Photoredox Catalysis-Assisted Synthesis

This method leverages visible-light irradiation to facilitate reactions involving Ru(bpy)₃₂ as a photocatalyst.

Procedure :

  • Mix Ru(bpy)₃₂ with reactants such as tertiary amines and arylsulfonyl chlorides in acetone.
  • Irradiate the solution with visible light under ambient conditions.
  • Products are obtained rapidly (within 10 minutes), highlighting the efficiency of this approach.

Advantages :

  • Green chemistry approach: No additives required.
  • Open-air conditions: Simplifies experimental setup.
  • Rapid reaction times: Enhances productivity.

RAFT Polymerization Approach

A specialized method involves incorporating Ru(bpy)₃₂ into polymer chains via reversible addition-fragmentation chain transfer (RAFT) polymerization.

Steps :

  • Synthesize bipyridine-functionalized dithioester as a RAFT agent.
  • Perform bulk polymerization of styrene using this RAFT agent.
  • Complex the resulting bipyridine-centered polymers with ruthenium ions to produce metallopolymers.

Characterization :

  • UV-Vis spectroscopy confirms successful incorporation of ruthenium ions.
  • Size exclusion chromatography (SEC) ensures narrow molecular weight distribution.

Alternative Ligand Exchange Method

An alternative synthesis involves replacing hexafluorophosphate ligands with chloride radicals using chlorosulfonic acid.

Procedure :

  • Dissolve Ru(bpy)₃₂ in anhydrous chloroform.
  • Add chlorosulfonic acid dropwise to initiate ligand exchange.
  • Isolate the hydrated tris(2,2'-bipyridine)dichloride ruthenium complex.

Applications :

This modified complex exhibits enhanced electrocatalytic activity for carbon dioxide reduction.

Visible Light-Mediated Synthesis

Visible light-mediated synthesis is another innovative approach where Ru(bpy)₃₂ acts as a photocatalyst.

Procedure :

  • Combine Ru(bpy)₃(PF₆)₂ with reactants in acetonitrile and ion-exchanged water under nitrogen atmosphere.
  • Irradiate with blue LED light for several hours.
  • Purify the product using column chromatography.

Yield :

This method achieves high yields with minimal environmental impact due to its reliance on visible light as an energy source.

Data Table: Summary of Preparation Methods

Method Key Reactants Solvent(s) Conditions Yield/Purity Advantages
General Synthetic Procedure RuCl₃·xH₂O, bpy, NH₄PF₆ Ethanol, Water Reflux under Argon >95% Simple setup, high purity
Photoredox Catalysis Tertiary amines, arylsulfonyl chlorides Acetone Visible light irradiation Rapid (<10 min), E-form products Green chemistry approach
RAFT Polymerization Bipyridine-functionalized dithioester Styrene Bulk polymerization Narrow MW distribution Incorporates into polymers
Ligand Exchange Chlorosulfonic acid Chloroform Reflux Modified complexes Enhanced catalytic properties
Visible Light-Mediated Synthesis Various organic compounds Acetonitrile Blue LED irradiation High yield Eco-friendly

Chemical Reactions Analysis

Redox Reactions

The Ru(II) center undergoes reversible one-electron oxidation to Ru(III) (E1/2=+1.26textVvsSCEE_{1/2}=+1.26\\text{V vs SCE}) and reduction to Ru(I) (E1/2=1.33textVvsSCEE_{1/2}=-1.33\\text{V vs SCE}) . These processes are critical for its role in electron-transfer reactions:

Reaction Type Reagents/Conditions Major Products
OxidationCe(IV) salts, O₂, electrochemical[Ru(bpy)₃]³⁺
ReductionZn, NaBH₄, electrochemical[Ru(bpy)₃]⁺
Photochemical oxidationVisible light (λ = 450 nm), TPrARu(III) + TPrA radical intermediates

Key studies demonstrate that the oxidized Ru(III) form acts as a strong oxidant (E=+1.29textVE^\circ =+1.29\\text{V}) , enabling C–H activation in organic substrates .

Photoredox Catalysis

This compound enables light-driven reactions via metal-to-ligand charge transfer (MLCT) excited states (λmax=452textnm\lambda_{\text{max}}=452\\text{nm}, τ = 600 ns) :

Key Reaction Pathways:

  • Oxidative quenching :  Ru bpy +hν Ru bpy  Ru bpy +e\text{ Ru bpy }+h\nu \rightarrow \text{ Ru bpy }^*\rightarrow \text{ Ru bpy }+e^- Used in cross-coupling reactions (e.g., C–N bond formation) .
  • Reductive quenching :  Ru bpy +Donor Ru bpy +Donor+\text{ Ru bpy }^*+\text{Donor}\rightarrow \text{ Ru bpy }+\text{Donor}^+ Applied in polymerization and CO₂ reduction .

Substitution Reactions

Ligand substitution occurs under harsh conditions due to the inertness of the Ru–N bonds:

  • Bipyridine ligand exchange :  Ru bpy +3textphen Ru phen +3textbpy\text{ Ru bpy }+3\\text{phen}\rightarrow \text{ Ru phen }+3\\text{bpy} Requires refluxing in ethylene glycol (Δ = 160°C, 48 hr) .
  • Anion metathesis :  Ru bpy Cl +2textNHPF Ru bpy PF +2textNHCl\text{ Ru bpy Cl }+2\\text{NH PF }\rightarrow \text{ Ru bpy PF }+2\\text{NH Cl} Quantitative conversion in aqueous ethanol .

Electrochemical Reactions

In electrochemical cells, [Ru(bpy)₃]²⁺ generates electroluminescence (ECL) via annihilation: Ru bpy + Ru bpy  Ru bpy Light emission 610 nm [12][26]\text{ Ru bpy }+\text{ Ru bpy }\rightarrow \text{ Ru bpy }^*\rightarrow \text{Light emission 610 nm }[12][26]

ECL Performance Data:

Parameter Value
Luminance400 cd/m² at 3 V
External quantum efficiency0.35%
Lifetime (t₉₀)>100 hr

Comparative Reactivity

The reactivity of [Ru(bpy)₃]²⁺ differs markedly from analogous complexes:

Complex Redox Potential (V vs SCE) ECL Intensity
[Ru(bpy)₃]²⁺+1.26 (Ox), -1.33 (Red) 100% (Reference)
[Ru(phen)₃]²⁺+1.18, -1.41 78%
[Os(bpy)₃]²⁺+0.82, -1.05 35%

Case Study: Photocatalytic Trifluoromethylation

Procedure :

  • Combine Ru(bpy)₃₂ (0.5 mol%), 5-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (1.0 eq), and 4-methylstyrene (1.2 eq) in CH₃CN/H₂O.
  • Irradiate with blue LED (λ = 465 nm) for 5 hr.
  • Isolate product via column chromatography (65% yield).

Mechanism :

  • Ru(II) absorbs light, forming MLCT excited state.
  • Oxidative quenching generates CF₃ radical.
  • Radical addition to styrene yields trifluoromethylated product.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₃₀H₂₄F₁₂N₆P₂Ru
  • Molecular Weight : 859.55 g/mol
  • Appearance : Orange to red crystalline solid
  • Melting Point : >300 °C

This compound features a ruthenium center coordinated to three 2,2'-bipyridine ligands and two hexafluorophosphate counterions. The unique electronic properties of ruthenium contribute to its versatility in various applications.

Photoredox Catalysis

Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) is widely employed as a photoredox catalyst in organic synthesis. It facilitates the formation of complex molecules under mild conditions by absorbing light and driving chemical reactions. This property is particularly useful for synthesizing fine chemicals and pharmaceuticals .

Electrochemical Devices

The compound serves as an active layer in electrochemical devices, including:

  • Electrochemical Sensors : It provides high sensitivity and selectivity for detecting various analytes through its electron transfer capabilities.
  • Light-Emitting Electrochemical Cells (LECs) : The compound's luminescent properties enhance device performance by improving light emission efficiency .

Photovoltaic Applications

In the field of photovoltaics, Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) is utilized in dye-sensitized solar cells. It enhances light absorption and improves energy conversion efficiency, making it a critical component in the development of sustainable energy technologies .

Biomedical Applications

Research is ongoing into the use of this compound in photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species upon light activation allows it to selectively target and destroy cancer cells, presenting a promising avenue for therapeutic interventions .

Material Science

Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) plays a role in developing advanced materials such as conductive polymers. These materials are essential for flexible electronics and other innovative applications .

Case Study 1: Photoredox Catalysis in Organic Synthesis

A study demonstrated the effectiveness of Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) as a catalyst for the synthesis of complex organic molecules. The research highlighted its ability to facilitate reactions under visible light irradiation, significantly increasing reaction rates while maintaining high selectivity.

Case Study 2: Electrochemical Sensors

Another investigation focused on developing electrochemical sensors using this compound. The sensors exhibited remarkable sensitivity towards specific analytes, showcasing the potential for real-time monitoring applications in environmental and clinical settings.

Mechanism of Action

The mechanism by which Tris(2,2’-bipyridine)ruthenium bis(hexafluorophosphate) exerts its effects involves the absorption of light, leading to an excited state. This excited state can then participate in electron transfer processes, facilitating various chemical reactions. The molecular targets and pathways involved include the activation of organic substrates through radical intermediates, enabling the formation of new chemical bonds .

Comparison with Similar Compounds

  • Tris(2,2’-bipyridyl)dichlororuthenium(II) hexahydrate
  • Tris(2,2’-bipyridyl)ruthenium(II) chloride
  • Tris(2,2’-bipyridyl)ruthenium(II) perchlorate

Comparison: Tris(2,2’-bipyridine)ruthenium bis(hexafluorophosphate) is unique due to its high photostability and efficiency as a photoredox catalyst. Compared to its chloride and perchlorate counterparts, the hexafluorophosphate salt offers better solubility and stability in various solvents, making it more versatile for different applications .

Biological Activity

Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate), commonly referred to as Ru(bpy)₃(PF₆)₂, is a ruthenium complex that has gained significant attention in the field of bioinorganic chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its cytotoxicity, potential applications in photodynamic therapy (PDT), and interactions with biomolecules.

Structure and Properties

The molecular formula of Ru(bpy)₃(PF₆)₂ is C₃₀H₂₄F₁₂N₆P₂Ru, with a molecular weight of approximately 859.55 g/mol. The complex consists of a central ruthenium ion coordinated to three 2,2'-bipyridine ligands and two hexafluorophosphate counterions. Its structure allows for unique electronic properties that facilitate various biological interactions.

1. Cytotoxicity and Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of Ru(bpy)₃(PF₆)₂ against various cancer cell lines. For instance:

  • Cytotoxic Studies : Research indicates that Ru(bpy)₃(PF₆)₂ exhibits significant cytotoxicity against L6 cells, with IC₅₀ values in the low micromolar range. The mechanism involves the generation of reactive oxygen species (ROS) upon light activation, which contributes to cell death through oxidative stress pathways .
  • Antiproliferative Effects : In vitro studies have shown that this compound can inhibit cell proliferation in breast cancer (MCF-7) and glioblastoma (U-118MG) cell lines. The binding affinity to bovine serum albumin (BSA) suggests potential for effective drug delivery .

2. Photodynamic Therapy (PDT)

Ru(bpy)₃(PF₆)₂ is being investigated as a photosensitizer in PDT due to its ability to generate singlet oxygen when irradiated with light:

  • Mechanism of Action : Upon excitation, the complex can transfer energy to molecular oxygen, producing singlet oxygen that effectively targets and destroys malignant cells .
  • Case Studies : A study highlighted its application in eradicating Pseudomonas aeruginosa, showcasing its potential in antimicrobial PDT applications .

1. DNA Binding

The interaction of Ru(bpy)₃(PF₆)₂ with DNA has been extensively studied:

  • Binding Affinity : The complex demonstrates strong binding to DNA, which can lead to structural alterations and potential inhibition of replication processes .
  • Mechanistic Insights : Spectroscopic studies have revealed that the binding involves intercalation between base pairs, contributing to its anticancer properties .

2. Radical Scavenging Activity

The radical scavenging capabilities of Ru(bpy)₃(PF₆)₂ have been explored:

  • Reactive Oxygen Species Generation : The complex not only generates ROS but also exhibits radical scavenging activity, which can be beneficial in reducing oxidative stress in biological systems .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of Ru(bpy)₃(PF₆)₂:

Study FocusFindingsReference
CytotoxicitySignificant cytotoxic effects against L6 cells; IC₅₀ in low micromolar range
Antiproliferative ActivityInhibition of MCF-7 and U-118MG cell lines; effective binding to BSA
Photodynamic TherapyEffective generation of singlet oxygen; potential application in antimicrobial PDT
DNA InteractionStrong binding affinity; structural alterations leading to inhibition of replication
Radical ScavengingExhibits radical scavenging activity; reduces oxidative stress

Q & A

Q. What are the standard synthetic protocols for Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate), and how is purity validated?

The synthesis typically involves reacting ruthenium salts (e.g., RuCl₃) with 2,2'-bipyridine ligands in ethanol or acetonitrile, followed by anion exchange with NH₄PF₆ or NaPF₆ to precipitate the hexafluorophosphate salt . Purity (>85–95%) is validated via elemental analysis, NMR, and mass spectrometry. Crystallinity and structure are confirmed using single-crystal X-ray diffraction (e.g., space group P3(2) or P21/n) .

Q. How should this compound be stored to maintain stability, and what solvents are compatible?

Store as a solid at -20°C under inert conditions to prevent ligand oxidation or anion degradation. Avoid exposure to moisture and heat. Acetonitrile (MeCN) is the preferred solvent for electrochemical studies due to its inertness, while ethanol is used for crystallization .

Q. What are the primary applications in electrochemical and photophysical studies?

This complex is widely used as:

  • An electrochemiluminescence (ECL) emitter in biosensors, where it quenches upon interaction with analytes like uric acid .
  • A fluorescent probe for nucleic acid sequencing via intercalation, with excitation at 458 nm and emission at 610–628 nm .
  • A redox mediator in dye-sensitized solar cells (DSSCs) due to its reversible Ru(II)/Ru(III) transition .

Advanced Research Questions

Q. How can conflicting photophysical data (e.g., emission wavelengths) be resolved when modifying ligand structures?

Variations in emission maxima (e.g., 612 nm vs. 628 nm) arise from ligand substitutions (e.g., 5-aminophenanthroline or 4-carboxybipyridine), which alter the metal-to-ligand charge transfer (MLCT) states. Use time-resolved spectroscopy to correlate structural changes (e.g., electron-withdrawing groups) with excited-state lifetimes (400–800 ns) and quantum yields .

Q. What strategies optimize ECL efficiency in biosensing applications?

Enhance ECL signal-to-noise ratios by:

  • Immobilizing the complex on conductive substrates (e.g., screen-printed graphite electrodes) to stabilize the Ru(II) state .
  • Pairing with co-reactants like tripropylamine (TPA) to amplify light emission via radical-mediated pathways .
  • Encapsulating in silica nanoparticles to reduce photobleaching and enable multiplexed detection .

Q. How do crystal packing effects influence electrochemical properties?

Crystallographic studies reveal that counterion arrangement (e.g., PF₆⁻) and ligand geometry impact redox potentials. For example, distorted octahedral coordination in P3(2) space group crystals reduces symmetry, increasing MLCT energy gaps. Compare cyclic voltammetry data with DFT calculations to validate structure-property relationships .

Q. What methodological challenges arise in studying photocatalytic mechanisms, and how are they addressed?

Key challenges include:

  • Distinguishing between homogeneous and heterogeneous catalysis. Use dynamic light scattering (DLS) to detect nanoparticle formation during reactions .
  • Quantifying reactive oxygen species (ROS). Employ spin-trapping agents (e.g., TEMPO) with electron paramagnetic resonance (EPR) spectroscopy .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate)
Reactant of Route 2
Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate)

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